molecular formula C15H11N3O2 B2657361 4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide CAS No. 946360-01-6

4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide

Cat. No. B2657361
CAS RN: 946360-01-6
M. Wt: 265.272
InChI Key: TYPRERNSXYQZRL-UHFFFAOYSA-N
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Description

“4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide” is a compound that belongs to the quinoline family . Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It has a wide range of applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . The carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding .


Chemical Reactions Analysis

Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . The chemical reactions involved in the synthesis of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring .

Mechanism of Action

While the specific mechanism of action for “4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide” is not mentioned in the search results, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

While specific safety and hazard information for “4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide” is not available in the search results, it’s worth noting that some synthesis methods of quinoline and its derivatives can be violently exothermic during the progress of the reaction .

Future Directions

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

4-oxo-N-pyridin-4-yl-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-14-11-3-1-2-4-13(11)17-9-12(14)15(20)18-10-5-7-16-8-6-10/h1-9H,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPRERNSXYQZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide

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